6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
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Overview
Description
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and an imidazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves multiple steps, starting from the preparation of intermediate compounds. The key steps typically include:
Halogenation: Introduction of chlorine and fluorine atoms into the phenyl rings.
Imidazole Formation: Cyclization reactions to form the imidazole ring.
Sulfonylation: Addition of the sulfonyl group to the benzimidazole core.
Amidation: Formation of the amine group.
These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid
- 4-Bromo-2,6-difluorophenyl isocyanate
Uniqueness
Compared to similar compounds, 6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine stands out due to its unique combination of halogenated phenyl groups and the presence of both imidazole and benzimidazole rings
Properties
CAS No. |
890653-96-0 |
---|---|
Molecular Formula |
C26H23ClF3N5O5S2 |
Molecular Weight |
642.1 g/mol |
IUPAC Name |
6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C25H19ClF3N5O2S.CH4O3S/c1-12(2)37(35,36)34-20-10-13(6-9-19(20)31-25(34)30)22-23(15-8-7-14(27)11-18(15)29)33-24(32-22)21-16(26)4-3-5-17(21)28;1-5(2,3)4/h3-12H,1-2H3,(H2,30,31)(H,32,33);1H3,(H,2,3,4) |
InChI Key |
SHIKSIQYDBLWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=C(C=CC=C4Cl)F)C5=C(C=C(C=C5)F)F)N=C1N.CS(=O)(=O)O |
Origin of Product |
United States |
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